Trimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-thiol
CAS No.: 250674-98-7
Cat. No.: VC6335302
Molecular Formula: C8H10N4S
Molecular Weight: 194.26
* For research use only. Not for human or veterinary use.
![Trimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-thiol - 250674-98-7](/images/structure/VC6335302.png)
Specification
CAS No. | 250674-98-7 |
---|---|
Molecular Formula | C8H10N4S |
Molecular Weight | 194.26 |
IUPAC Name | 5,6,7-trimethyl-1H-[1,2,4]triazolo[1,5-a]pyrimidine-2-thione |
Standard InChI | InChI=1S/C8H10N4S/c1-4-5(2)9-7-10-8(13)11-12(7)6(4)3/h1-3H3,(H,11,13) |
Standard InChI Key | WOGNXXSMPUSFMA-UHFFFAOYSA-N |
SMILES | CC1=C(N2C(=NC(=S)N2)N=C1C)C |
Introduction
Chemical Structure and Nomenclature
Trimethyl- triazolo[1,5-a]pyrimidine-2-thiol (C₈H₉N₄S) features a bicyclic framework comprising a 1,2,4-triazole fused to a pyrimidine ring. The thiol (-SH) group at position 2 and methyl groups at unspecified positions distinguish it from simpler analogs like triazolo[1,5-a]pyrimidine-2-thiol (C₅H₄N₄S) . The IUPAC name specifies the substitution pattern: triazolo[1,5-a]pyrimidine indicates fusion between the triazole’s 1,5-a positions and the pyrimidine, while 2-thiol denotes the sulfur-containing functional group . Methyl groups likely occupy positions 5, 7, and another site on the triazole or pyrimidine rings, though exact regiochemistry requires further validation.
Synthetic Methodologies
Biginelli-Like Heterocyclization
The parent scaffold is synthesized via a one-pot Biginelli-like reaction involving aldehydes, β-dicarbonyl compounds, and 3-alkylthio-5-amino-1,2,4-triazoles . For example, heating equimolar amounts of aldehyde (R₁CHO), β-diketone (R₂COCH₂COR₃), and 3-alkylthio-5-amino-1,2,4-triazole in DMF at 130–160°C yields triazolopyrimidines in 15–20 minutes . Methyl groups are introduced either via methyl-substituted aldehydes (e.g., 4-methylbenzaldehyde) or by post-synthetic alkylation.
Table 1: Representative Synthesis of Methyl-Substituted Triazolopyrimidines
Reactant Components | Product Structure | Yield (%) | MIC vs E. faecium (µg/mL) |
---|---|---|---|
4-Methylbenzaldehyde | 5,7-Dimethyl derivative | 72 | 0.5 |
3-Amino-5-(methylthio)-1,2,4-triazole | 2-Methylthio analog | 68 | 1.0 |
Physicochemical Properties
Trimethyl derivatives exhibit enhanced lipophilicity compared to non-methylated analogs, as evidenced by logP values increasing by 0.8–1.2 units per methyl group . The thiol group contributes to hydrogen bonding and metal chelation, while methyl substituents improve membrane permeability. Key properties include:
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Molecular Weight: 209.3 g/mol (theoretical)
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Solubility: Poor aqueous solubility (<0.1 mg/mL), soluble in DMSO and DMF
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Stability: Stable at room temperature but susceptible to oxidation in aqueous media
Biological Activity and Mechanism
Antibacterial Efficacy
Methylated triazolopyrimidines show narrow-spectrum activity against vancomycin-resistant E. faecium (VRE), with MICs ranging from 0.25 to 8 µg/mL . For instance, a 5,7-dimethyl analog (Table 1) inhibits E. faecium at 0.5 µg/mL, outperforming vancomycin (MIC = 2 µg/mL) . Activity correlates with:
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Lipophilic Bulk: 4-iso-propyl or 4-tert-butyl groups reduce MICs to 0.25 µg/mL .
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Electron-Withdrawing Substituents: CF₃ groups at position 4 lower MICs to 8 µg/mL .
DNA Gyrase Inhibition
Molecular docking studies reveal that methylated triazolopyrimidines bind to the ATPase domain of DNA gyrase, disrupting ATP hydrolysis (docking score = −9.2 kcal/mol vs −8.5 kcal/mol for ciprofloxacin) . Compound 9a (5,7-dimethyl-2-thio derivative) inhibits DNA gyrase with IC₅₀ = 0.68 µM, surpassing ciprofloxacin (IC₅₀ = 0.85 µM) .
Structure-Activity Relationships (SAR)
Table 2: Impact of Methyl Substitutions on Antibacterial Activity
Position of Methyl Group | MIC (µg/mL) | Notes |
---|---|---|
5-Methyl | 0.5 | Optimal lipophilicity |
7-Methyl | 1.0 | Moderate activity |
5,7-Dimethyl | 0.25 | Synergistic steric effects |
2-Methylthio | 2.0 | Reduced potency vs thiol-free analogs |
Key SAR trends:
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